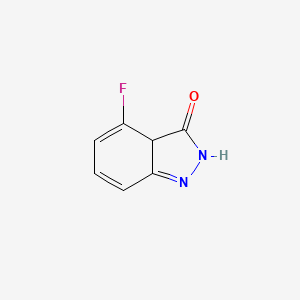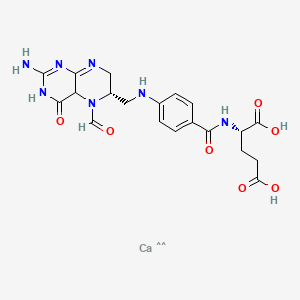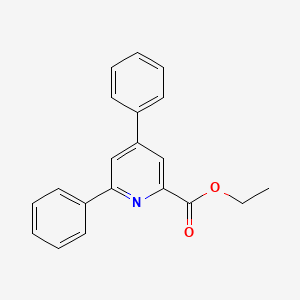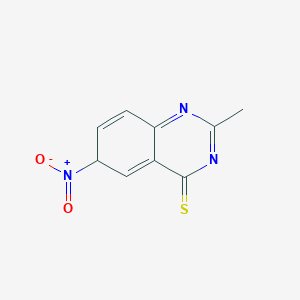
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” is a synthetic chemical that belongs to the class of indole-based compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a hydroxypentyl group.
Attachment of the Methylnaphthalenyl Group: The methylnaphthalenyl group can be attached through a Friedel-Crafts acylation reaction, where the indole core reacts with a methylnaphthalenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxypentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study the effects of indole-based compounds on various biological systems, including their potential as antimicrobial or anticancer agents.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” would depend on its specific biological target. Generally, indole-based compounds can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone: The non-deuterated version of the compound.
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d3: A partially deuterated version of the compound.
Uniqueness
The deuterated version of the compound, “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5”, may exhibit unique properties such as increased metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart.
Propriétés
Formule moléculaire |
C25H25NO2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
Clé InChI |
JRALTDRFXRCGRH-UCXXKCETSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)



![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)





![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)
